2-Amino-4-methoxythiazole-5-carbonitrile

Description

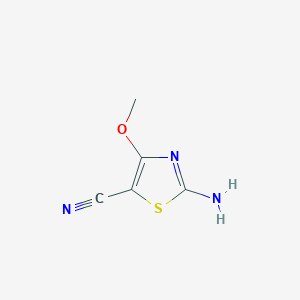

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methoxy-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3OS/c1-9-4-3(2-6)10-5(7)8-4/h1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOQTAWDTKYJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxythiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, 2-Amino-4-methoxythiazole-5-carbonitrile, suggests a disconnection strategy based on the Hantzsch thiazole synthesis. The thiazole ring can be constructed from a three-carbon electrophilic component and a thioamide-containing nucleophile. This leads to two key starting materials: cyanothioacetamide and a halogenated β-methoxy α,β-unsaturated nitrile.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Pathway

The proposed forward synthesis involves a two-step process:

-

Step 1: Synthesis of the Key Intermediate, 2-Chloro-3-methoxyacrylonitrile. This electrophilic component is synthesized from commercially available 3-methoxyacrylonitrile via an electrophilic substitution reaction.

-

Step 2: Hantzsch Thiazole Synthesis. The target molecule is formed through the condensation and cyclization of 2-chloro-3-methoxyacrylonitrile with cyanothioacetamide.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-methoxyacrylonitrile

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methoxyacrylonitrile | 83.09 | 8.31 g | 0.10 |

| N-Chlorosuccinimide (NCS) | 133.53 | 14.02 g | 0.105 |

| Acetonitrile (ACN) | 41.05 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyacrylonitrile (8.31 g, 0.10 mol) and acetonitrile (100 mL).

-

Add N-chlorosuccinimide (14.02 g, 0.105 mol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield 2-chloro-3-methoxyacrylonitrile as a colorless to pale yellow liquid.

Step 2: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-3-methoxyacrylonitrile | 117.53 | 11.75 g | 0.10 |

| Cyanothioacetamide | 100.14 | 10.01 g | 0.10 |

| Sodium Ethoxide (21% in EtOH) | 68.05 | 32.4 mL | 0.10 |

| Ethanol (EtOH) | 46.07 | 150 mL | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve cyanothioacetamide (10.01 g, 0.10 mol) in ethanol (100 mL).

-

Slowly add the sodium ethoxide solution (32.4 mL, 0.10 mol) to the flask while stirring.

-

Dissolve 2-chloro-3-methoxyacrylonitrile (11.75 g, 0.10 mol) in ethanol (50 mL) and add it dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a dilute solution of acetic acid in water.

-

The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis. Yields are estimated based on similar reactions reported in the literature.

| Step | Product | Starting Material | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | 2-Chloro-3-methoxyacrylonitrile | 3-Methoxyacrylonitrile | 1 : 1.05 (NCS) | ACN | Reflux (~82) | 4-6 | 70-80 |

| 2 | This compound | 2-Chloro-3-methoxyacrylonitrile | 1 : 1 | EtOH | Reflux (~78) | 8-12 | 60-75 |

Reaction Mechanism

The formation of the 2-aminothiazole ring proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and aromatization.

Caption: Proposed reaction mechanism for the Hantzsch thiazole synthesis.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

N-Chlorosuccinimide is a corrosive solid. Handle with care.

-

Cyanothioacetamide is toxic. Avoid inhalation and skin contact.

-

Sodium ethoxide is a strong base and is flammable. Handle under an inert atmosphere if possible.

-

Organic solvents are flammable. Avoid open flames.

This guide provides a comprehensive and technically sound pathway for the synthesis of this compound. Researchers are encouraged to adapt and optimize the proposed conditions based on their experimental observations.

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-methyl-1,3-thiazole-5-carbonitrile

Core Physicochemical Properties

2-Amino-4-methyl-1,3-thiazole-5-carbonitrile is a heterocyclic compound featuring a thiazole ring, which is a common scaffold in medicinal chemistry.[1] The presence of amino and cyano groups, along with the methyl substituent, dictates its chemical reactivity and physical characteristics.

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of 2-Amino-4-methyl-1,3-thiazole-5-carbonitrile.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃S | [2] |

| Molecular Weight | 139.181 g/mol | [2] |

| Melting Point | Not Available | [2] |

| Boiling Point | Not Available | [2] |

| Density | Not Available | [2] |

| SMILES | CC1=C(SC(=N1)N)C#N | [2] |

| InChIKey | ULWHWCKQINGKAY-IAUQMDSZCQ | [2] |

Synthesis and Experimental Protocols

The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry, often involving the Hantzsch thiazole synthesis.[3]

General Synthesis of 2-Aminothiazole Derivatives

A common method for synthesizing 2-aminothiazole derivatives involves the reaction of an α-haloketone with a thiourea derivative.[4] The versatility of this method allows for the introduction of various substituents on the thiazole ring.

A "one-pot" two-step reaction involving bromination and cyclization has been developed for the synthesis of related 2-substituted aminothiazole compounds, which simplifies the process and improves yields.[5] This method utilizes commercially available starting materials.[5]

Another approach involves the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine to produce 4,5-substituted-2-aminothiazoles.[4]

The following diagram illustrates a generalized workflow for the synthesis of 2-aminothiazole derivatives.

Biological Activity and Therapeutic Potential

2-Aminothiazole derivatives are recognized for their wide range of biological activities, making them attractive scaffolds in drug discovery.[1] These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[6]

Antimicrobial and Anticancer Activity

Numerous studies have demonstrated the potential of 2-aminothiazole derivatives as both antimicrobial and anticancer agents. For instance, a series of thirty thiazole compounds were synthesized and evaluated, with nineteen showing significant antibacterial potential, particularly against Gram-positive bacteria.[7] Nine of these derivatives were also tested for their in vitro anticancer activity, with one compound, 9b, exhibiting a broad spectrum of activity against 29 of the 60 tested tumor cell lines.[7] This suggests that certain 2-aminothiazole derivatives could be developed as dual anticancer antibiotics.[7]

The following diagram depicts the potential dual therapeutic application of 2-aminothiazole derivatives.

Conclusion

While specific data for 2-Amino-4-methoxythiazole-5-carbonitrile remains elusive, the study of its close analogue, 2-Amino-4-methyl-1,3-thiazole-5-carbonitrile, and the broader class of 2-aminothiazole derivatives, provides valuable insights for researchers. The established synthetic routes and the diverse biological activities associated with this chemical family underscore their importance in medicinal chemistry and drug development. Further research into the synthesis and characterization of the methoxy derivative is warranted to explore its unique properties and potential applications.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 5. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation and Characterization of 2-Amino-4-methoxythiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 2-Amino-4-methoxythiazole-5-carbonitrile. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide combines established synthetic methodologies for the 2-aminothiazole scaffold with predicted physicochemical and spectroscopic properties derived from closely related analogues. This document serves as a robust framework for the synthesis, purification, and structural confirmation of this and similar heterocyclic compounds.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on documented values for structurally similar compounds, including 2-amino-4-methylthiazole-5-carbonitrile and other 2-aminothiazole derivatives.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₅H₄N₄OS |

| Molecular Weight | 168.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >200 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | Broad singlet | 2H | -NH₂ |

| ~4.0 | Singlet | 3H | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C2 (C-NH₂) |

| ~165 | C4 (C-OCH₃) |

| ~115 | C5 (C-CN) |

| ~90 | CN (nitrile carbon) |

| ~60 | -OCH₃ |

Table 4: Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (amino group) |

| 3200 - 3100 | Medium | Aromatic C-H stretching (if present as tautomer) |

| 2220 - 2230 | Strong, Sharp | C≡N stretching (nitrile group) |

| 1640 - 1600 | Strong | N-H bending (amino group) |

| 1550 - 1450 | Medium to Strong | C=C and C=N stretching (thiazole ring) |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretching (methoxy group) |

| 1050 - 1000 | Medium | Symmetric C-O-C stretching (methoxy group) |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| 168 | [M]⁺ (Molecular ion) |

| 153 | [M - CH₃]⁺ |

| 140 | [M - CO]⁺ or [M - N₂]⁺ |

| 125 | [M - HNCO]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound.

Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives.[1] For the target compound, this would involve the reaction of a suitable α-halocarbonyl precursor with thiourea.

Reaction Scheme:

Step 1: Synthesis of 2-chloro-3-methoxy-3-oxopropanenitrile (notional intermediate) This precursor is not commercially available and would need to be synthesized. A potential route involves the chlorination of methoxyacetonitrile.

Step 2: Cyclization with Thiourea

Materials and Reagents:

-

2-chloro-3-methoxy-3-oxopropanenitrile (or a similar α-halo-β-ketonitrile)

-

Thiourea

-

Ethanol (absolute)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-halocarbonyl precursor (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium carbonate.

-

The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.

-

If the product does not precipitate, extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Characterization Protocols

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to determine chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak, integration of proton signals, and multiplicities (singlet, doublet, etc.).

-

Prepare a KBr pellet by grinding a small amount (1-2 mg) of the dry, purified sample with approximately 100 mg of dry KBr powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Record the FT-IR spectrum from 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source.

-

Acquire the mass spectrum and identify the molecular ion peak ([M]⁺ or [M+H]⁺) and major fragmentation peaks.

Mandatory Visualizations

Experimental Workflow for Structural Elucidation

Caption: Workflow for the synthesis and structural elucidation of a novel compound.

Logical Relationship of Spectroscopic Data

Caption: Interrelation of spectroscopic data for structural confirmation.

Representative Signaling Pathway: Kinase Inhibition

2-aminothiazole derivatives are well-documented as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[2][3] Dysregulation of these pathways is a hallmark of cancer. The following diagram illustrates a simplified, generic kinase signaling cascade that is a common target for this class of compounds.

Caption: Simplified kinase signaling pathway inhibited by 2-aminothiazole derivatives.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Novel synthesis routes for substituted 2-aminothiazoles

An In-Depth Technical Guide to Novel Synthesis Routes for Substituted 2-Aminothiazoles

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties, have driven continuous innovation in its synthesis.[1][2] This technical guide provides an in-depth overview of modern and novel synthetic routes for substituted 2-aminothiazoles, moving beyond classical methods to focus on greener, more efficient, and versatile strategies.

The Classical Approach: Hantzsch Thiazole Synthesis

The Hantzsch reaction, first described in the 19th century, is the traditional and most widely recognized method for 2-aminothiazole synthesis.[3] It involves the condensation of an α-haloketone with a thiourea derivative. While robust, this method often requires harsh reaction conditions and the handling of lachrymatory α-haloketones.

The general mechanism involves the nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[4]

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Novel and Greener Synthetic Strategies

Modern synthetic chemistry emphasizes efficiency, sustainability, and atom economy. The following sections detail novel routes that offer significant advantages over traditional methods, including reduced reaction times, higher yields, and improved environmental profiles.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that dramatically reduces reaction times from hours to minutes.[5][6] This technique is highly efficient for synthesizing 2-aminothiazoles, often leading to higher yields and purity compared to conventional heating.[2]

Key Advantages:

-

Speed: Reactions are often completed in 5-15 minutes.[2]

-

Efficiency: Improved yields and cleaner reaction profiles.[7]

-

Green Chemistry: Reduced energy consumption and potential for solvent-free reactions.[8]

Quantitative Data:

| Starting Ketone | Thiourea | Conditions | Time (min) | Yield (%) | Reference |

| o-chloroacetophenone | Thiourea | Iodine, MW (170 W) | 5-15 | 90+ | [2][8] |

| 4-methoxyacetophenone | Thiourea | Iodine, MW (170 W) | 5-15 | 85-90 | [2] |

| Acetophenone | Phenylthiourea | Alumina, MW, solvent-free | 2-3 | 92 | [9] |

| 4-chloroacetophenone | N-substituted thiourea | Ethanol, MW (80 °C) | 30 | ~85 | [10] |

Experimental Protocol: Microwave-Assisted Synthesis of 4-(o-chlorophenyl)-2-aminothiazole [2][8]

-

In a microwave-safe flask, combine o-chloroacetophenone (0.01 M), thiourea (0.02 M), and a catalytic amount of iodine (0.01 M).

-

Seal the flask and place it in a laboratory microwave reactor.

-

Irradiate the mixture at 170 W for a period of 5 to 15 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the purified 4-(o-chlorophenyl)-2-aminothiazole.

Caption: Experimental workflow for microwave-assisted synthesis.

Ultrasound-Assisted Synthesis

Similar to microwave technology, ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-temperature and high-pressure zones, accelerating reaction rates. This "sonochemistry" approach is an effective and green method for synthesizing heterocyclic compounds, including 2-aminothiazoles.[11] Reactions can often be performed at room temperature under solvent-free conditions.[11][12]

Key Advantages:

-

Mild Conditions: Often proceeds at lower temperatures than conventional methods.[13]

-

High Yields: Provides excellent yields in short reaction times.[14]

-

Simplicity: Straightforward experimental setup and work-up.

Quantitative Data:

| Starting Aldehyde | 2-Aminothiophenol Derivative | Conditions | Time (min) | Yield (%) | Reference |

| Benzaldehyde | 2-Aminothiophenol | Sulfated tungstate, US, RT, solvent-free | 15 | 96 | [11] |

| 4-Chlorobenzaldehyde | 2-Aminothiophenol | Sulfated tungstate, US, RT, solvent-free | 12 | 98 | [11] |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Aromatic Aldehyde + Ethyl Dichlorophosphite | THF, Et₃N, US, 50 °C | 30-90 | 82-95 | [13] |

Experimental Protocol: Ultrasound-Assisted Three-Component Synthesis [13]

-

Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (2.5 mmol) and the desired aromatic aldehyde (2.5 mmol) in tetrahydrofuran (THF, 20 mL).

-

Expose the reaction mixture to ultrasound irradiation for 30 minutes at room temperature.

-

Gradually add a solution of ethyl dichlorophosphite (2.5 mmol) in THF (5 mL) along with triethylamine (2.5 mmol).

-

Continue ultrasound irradiation at 50 °C for an additional 30–90 minutes until the reaction is complete (monitored by TLC).

-

After cooling, remove the solvent under reduced pressure.

-

Purify the resulting residue via column chromatography to yield the final product.

One-Pot and Multi-Component Reactions

One-pot syntheses that utilize in-situ generation of intermediates are highly desirable as they reduce waste, save time, and simplify procedures. For 2-aminothiazoles, this often involves the in-situ halogenation of a ketone followed immediately by condensation with thiourea, avoiding the isolation of the unstable α-haloketone.

Key Advantages:

-

Efficiency: Combines multiple steps into a single operation.

-

Safety: Avoids handling of toxic or lachrymatory intermediates like isolated α-bromo or α-iodo ketones.

-

Versatility: Can be combined with various catalysts and energy sources (e.g., microwave, ultrasound).

Quantitative Data:

| Ketone | Halogen Source | Catalyst/Medium | Time (h) | Yield (%) | Reference |

| Methylcarbonyls | Iodine | Montmorillonite-K10 / DMSO | 2 | 80-95 | [12] |

| Acetophenones | N-Bromosuccinimide (NBS) | PEG-400 | 0.5-1 | 88-96 | [9] |

| Acetophenone | Trichloroisocyanuric acid (TCCA) | Magnetic Nanocatalyst | 1.5 | 90 | [15] |

| Acetophenone | Iodine | Water, Ambient Temp | 1-2 | 87-97 | [16] |

Experimental Protocol: One-Pot Synthesis using Montmorillonite-K10 Catalyst [12]

-

To a stirred suspension of Montmorillonite-K10 clay catalyst in DMSO, add the methylcarbonyl compound, thiourea, and iodine.

-

Heat the reaction mixture to 80 °C and stir for 2 hours.

-

Monitor the reaction's progress with TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Caption: Logical flow of a one-pot synthesis strategy.

Conclusion

The synthesis of substituted 2-aminothiazoles has evolved significantly, with modern methodologies prioritizing sustainability, speed, and efficiency. Microwave and ultrasound-assisted syntheses offer remarkable reductions in reaction times and energy usage, while one-pot catalytic systems provide elegant and safer routes by avoiding the isolation of hazardous intermediates. These novel approaches not only facilitate the rapid generation of diverse compound libraries for drug discovery but also align with the principles of green chemistry, making them highly valuable for both academic research and industrial applications. Researchers and drug development professionals are encouraged to adopt these advanced techniques to accelerate the discovery of next-generation 2-aminothiazole-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. jusst.org [jusst.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]

- 6. medmedchem.com [medmedchem.com]

- 7. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]

- 8. A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kjscollege.com [kjscollege.com]

- 12. researchgate.net [researchgate.net]

- 13. Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1,4,2]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

In Silico Modeling of 2-Amino-4-methoxythiazole-5-carbonitrile Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 2-Amino-4-methoxythiazole-5-carbonitrile, a novel small molecule with therapeutic potential. The following sections detail the computational approaches for target identification, interaction analysis, and pharmacokinetic profiling, offering a roadmap for its preclinical evaluation.

Introduction to this compound

This compound belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The unique substitution pattern of a methoxy group at the 4-position and a carbonitrile group at the 5-position suggests the potential for novel pharmacological activities. In silico modeling, also known as computer-aided drug design (CADD), offers a rapid and cost-effective approach to explore the therapeutic potential of this compound by predicting its interactions with biological targets and its pharmacokinetic profile.[5][6][7]

In Silico Target Identification and Validation

The initial step in elucidating the mechanism of action of a novel compound is the identification of its biological targets.[8] Given the known activities of 2-aminothiazole derivatives, potential targets for this compound could include metabolic enzymes, kinases, or microbial enzymes.[9][10] A combination of ligand-based and structure-based virtual screening approaches can be employed for target identification.

Experimental Protocol: Target Identification

-

Ligand-Based Virtual Screening:

-

A database of known active 2-aminothiazole derivatives is compiled.

-

The 3D structure of this compound is generated and optimized using computational chemistry software.

-

Pharmacophore models are generated based on the common chemical features of the active analogs.

-

These models are then used to screen a database of known protein structures to identify potential targets that share complementary features.

-

-

Structure-Based Virtual Screening (Reverse Docking):

-

The 3D structure of this compound is docked against a library of clinically relevant protein targets.

-

The binding affinities and interaction patterns are analyzed to prioritize potential targets.

-

A logical workflow for in silico target identification is depicted below.

Molecular Docking and Interaction Analysis

Once potential targets are identified, molecular docking is employed to predict the binding conformation and affinity of this compound to the target protein's active site.[8][11] This technique provides insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogens and Gasteiger charges are added to the protein structure.

-

-

Ligand Preparation:

-

The 3D structure of this compound is generated and its energy is minimized.

-

Torsional degrees of freedom are defined for the ligand to allow for conformational flexibility during docking.

-

-

Docking Simulation:

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on its potential as a kinase inhibitor.

Quantitative Docking Results

The following table summarizes hypothetical docking scores and predicted binding affinities for this compound against a panel of potential protein targets. Lower docking scores indicate a more favorable binding interaction.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | 0.5 |

| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -7.9 | 1.2 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -8.2 | 0.8 |

| Dihydrofolate Reductase (DHFR) | 3S3V | -7.1 | 3.5 |

ADMET Profiling

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to assess the druglikeness of a compound.[13][14][15][16] Various computational models and web servers are available for these predictions.

Experimental Protocol: In Silico ADMET Prediction

-

Input: The SMILES string or 2D structure of this compound is submitted to an ADMET prediction server (e.g., SwissADME, ADMET-AI).

-

Prediction: The server utilizes quantitative structure-activity relationship (QSAR) models and other algorithms to predict a range of physicochemical and pharmacokinetic properties.[17]

-

Analysis: The predicted properties are compared against established thresholds for oral bioavailability and drug-likeness (e.g., Lipinski's Rule of Five).

The logical flow of an in silico screening cascade, incorporating ADMET prediction, is shown below.

Predicted ADMET Properties

The following table presents a summary of the predicted ADMET properties for this compound.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 169.18 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | 1.2 | Optimal for membrane permeability |

| H-bond Donors | 1 | Compliant with Lipinski's Rule (<5) |

| H-bond Acceptors | 4 | Compliant with Lipinski's Rule (<10) |

| Pharmacokinetics | ||

| GI Absorption | High | Good oral bioavailability expected |

| BBB Permeant | No | Low potential for CNS side effects |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule Violations | 0 | Good drug-like properties |

| Bioavailability Score | 0.55 | Favorable for oral administration |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Conclusion

The in silico modeling approaches outlined in this guide provide a robust framework for the initial evaluation of this compound as a potential therapeutic agent. The hypothetical data presented suggest that this compound possesses favorable drug-like properties and may interact with clinically relevant targets. Further experimental validation is necessary to confirm these computational predictions and to fully elucidate the pharmacological profile of this promising molecule.

References

- 1. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. What is in silico drug discovery? [synapse.patsnap.com]

- 7. ijmcr.com [ijmcr.com]

- 8. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Dynamic Simulations and Molecular Docking as a Potential Way for Designed New Inhibitor Drug without Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 17. ADMET-AI [admet.ai.greenstonebio.com]

Discovery and synthesis of novel thiazole-based compounds

An In-depth Technical Guide on the Discovery and Synthesis of Novel Thiazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3] This five-membered heterocyclic motif, containing both sulfur and nitrogen atoms, is a "privileged scaffold" found in a variety of natural products and synthetic drugs.[4] Its unique electronic properties and ability to serve as a scaffold for diverse functionalization have made it a focal point in the quest for novel therapeutic agents.[5][6] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[2][7][8] This guide provides a comprehensive overview of the discovery and synthesis of novel thiazole-based compounds, with a focus on their therapeutic applications, experimental protocols, and structure-activity relationships.

I. Synthesis of Thiazole-Based Compounds

The Hantzsch thiazole synthesis, first reported in 1887, remains a widely used and reliable method for constructing the thiazole ring.[5][9] This reaction typically involves the condensation of an α-haloketone with a thioamide.[10]

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-amino-4-phenylthiazole

This protocol describes a classic example of the Hantzsch synthesis.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar

-

20 mL scintillation vial

-

100 mL beaker

-

Hot plate

-

Buchner funnel and side-arm flask

-

Filter paper

-

Watch glass

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[10]

-

Add 5 mL of methanol and a stir bar to the vial.[10]

-

Heat the mixture on a hot plate with stirring at approximately 100°C for 30 minutes.[10]

-

Remove the reaction from the heat and allow the solution to cool to room temperature.[10]

-

Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This step neutralizes the hydrobromide salt of the product, causing it to precipitate.[10]

-

Filter the mixture through a Buchner funnel.[10]

-

Wash the collected solid with water to remove any remaining salts.[10]

-

Spread the solid product on a tared watch glass and allow it to air dry.[10]

-

Once dry, determine the mass of the 2-amino-4-phenylthiazole product and calculate the percent yield.[10]

Caption: A general workflow for the synthesis and initial purification of a thiazole derivative via the Hantzsch synthesis.

Caption: Workflow for Hantzsch Thiazole Synthesis and Purification.

II. Biological Evaluation of Thiazole-Based Compounds

Novel thiazole derivatives are routinely screened for a variety of biological activities. The following sections detail the protocols for common assays used to evaluate their anticancer and antimicrobial potential.

A. Anticancer Activity

The cytotoxicity of thiazole compounds against various cancer cell lines is a primary focus of investigation.[2][11] The MTT assay is a widely used colorimetric method to assess cell viability.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of thiazole derivatives on cancer cells.

Materials:

-

96-well microplate

-

Cancer cell line of interest

-

Cell culture medium

-

Thiazole-based test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the thiazole-based compounds in the cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).[2] Include wells with untreated cells as a negative control and a known anticancer drug as a positive control.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Caption: A general workflow for assessing the in vitro anticancer activity of novel compounds using the MTT assay.

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

B. Antimicrobial Activity

The agar well diffusion method is a standard technique to screen for the antimicrobial activity of new compounds.[7]

Experimental Protocol: Agar Well Diffusion Assay

This protocol details the procedure for evaluating the antibacterial activity of thiazole derivatives.

Materials:

-

Muller-Hinton agar plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

-

Thiazole-based test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (a known antibiotic)

-

Negative control (solvent alone)

-

Incubator

Procedure:

-

Inoculation: Inoculate the surface of the Muller-Hinton agar plates evenly with a standardized suspension of the test bacteria using a sterile cotton swab.[7][13]

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer or the back of a sterile pipette tip.[14]

-

Compound Application: Add a specific volume (e.g., 50-100 µL) of the thiazole compound solution, the positive control, and the negative control into separate wells.[13]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[7]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antibacterial activity.[7]

III. Signaling Pathways and Molecular Targets

Many thiazole-based compounds exert their therapeutic effects by interacting with specific molecular targets and modulating key signaling pathways.

A. Anticancer Mechanisms

Several thiazole derivatives have been identified as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for cancer cell proliferation and angiogenesis.[15]

Caption: A simplified representation of the EGFR/VEGFR-2 signaling pathways and the inhibitory action of certain thiazole-based compounds.

Caption: Inhibition of EGFR and VEGFR-2 Signaling by Thiazole Compounds.

B. Antimicrobial Mechanisms

A significant number of thiazole derivatives exhibit antibacterial activity by targeting essential bacterial enzymes, such as DNA gyrase. This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death.

Caption: The mechanism of action of thiazole-based DNA gyrase inhibitors.

Caption: Mechanism of DNA Gyrase Inhibition by Thiazole Derivatives.

IV. Data Presentation: Biological Activities of Novel Thiazole Derivatives

The following tables summarize the quantitative data for selected novel thiazole-based compounds, showcasing their anticancer and antimicrobial activities.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 87a | HeLa | 3.48 ± 0.14 | [11] |

| 87b | HeLa | 6.99 ± 0.15 | [11] |

| 89 | Various Cancer Lines | - | [11] |

| 90 | Liver Cancer Cells | 0.11 | [11] |

| 91a | HeLa | 0.86 | [11] |

| 91b | HeLa | 0.95 | [11] |

| 11c | HepG-2, HCT-116, MCF-7 | Potent | [16] |

| 6g | HepG-2, HCT-116, MCF-7 | Potent | [16] |

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 27b | S. aureus | 0.5 - 2.6 | - | [12] |

| 33a | S. aureus | 0.5 - 2.6 | - | [12] |

| 52 | S. aureus | - | 50 | [12] |

| 53 | K. pneumoniae | - | 50 | [12] |

| 60 | S. pneumoniae | - | 0.03 - 7.81 | [12] |

| 62 | E. coli | - | 0.03 - 7.81 | [12] |

| 65 | P. vulgaris | - | 0.03 - 7.81 | [12] |

V. Conclusion

The thiazole scaffold continues to be a highly fruitful area of research in drug discovery and development.[2][10] The versatility of its synthesis and the diverse range of biological activities exhibited by its derivatives underscore its importance in medicinal chemistry.[1][7] This guide has provided an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel thiazole-based compounds. The detailed experimental protocols and structured data presentation are intended to serve as a valuable resource for researchers and scientists in the field, facilitating the continued exploration and development of this important class of therapeutic agents.

References

- 1. researchhub.com [researchhub.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. akjournals.com [akjournals.com]

- 4. promega.com.cn [promega.com.cn]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. hereditybio.in [hereditybio.in]

- 8. firsthope.co.in [firsthope.co.in]

- 9. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. chemistnotes.com [chemistnotes.com]

- 14. m.youtube.com [m.youtube.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Note: A Protocol for the Synthesis of 2-Amino-4-methoxythiazole-5-carbonitrile

Abstract

This application note details a proposed synthetic protocol for 2-Amino-4-methoxythiazole-5-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring. The protocol involves a two-step process commencing with the synthesis of a key α-bromo-β-methoxy-α-cyano-ketone intermediate, followed by its cyclization with thiourea. This document provides detailed methodologies, reagent specifications, and a workflow diagram to guide researchers in the successful synthesis of the target molecule.

Introduction

2-Aminothiazole derivatives are a significant class of heterocyclic compounds that are integral to the structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities have made them a focal point in drug discovery. The target molecule, this compound, incorporates key functional groups—an amino group, a methoxy group, and a carbonitrile moiety—that are often associated with potent biological activity. This protocol outlines a practical and accessible synthetic route for its preparation in a laboratory setting.

Overall Reaction Scheme

The proposed synthesis proceeds in two main stages:

-

Synthesis of the α-bromo Intermediate: Preparation of an α-bromo-β-methoxy-α-cyano-ketone.

-

Hantzsch Thiazole Synthesis: Cyclization of the α-bromo intermediate with thiourea to yield the final product.

Experimental Protocol

Materials and Reagents

| Reagent | Supplier | Purity |

| Ethyl cyanoacetate | Sigma-Aldrich | ≥99% |

| Sodium ethoxide | Acros Organics | 96% |

| Methyl iodide | Alfa Aesar | 99% |

| N-Bromosuccinimide (NBS) | TCI | >98% |

| Thiourea | Fisher Scientific | 99% |

| Ethanol | VWR | Anhydrous |

| Diethyl ether | EMD Millipore | Anhydrous |

| Sodium bicarbonate | J.T. Baker | ACS Grade |

| Magnesium sulfate | Sigma-Aldrich | Anhydrous |

Step 1: Synthesis of Ethyl 2-cyano-3-methoxybut-2-enoate

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add ethyl cyanoacetate (1.0 eq) dropwise.

-

Stir the resulting solution for 30 minutes at 0 °C.

-

Add methyl iodide (1.1 eq) dropwise and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Bromination of Ethyl 2-cyano-3-methoxybut-2-enoate

-

Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution.

-

Initiate the reaction with a radical initiator (e.g., AIBN) or by exposure to a UV lamp.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Wash the reaction mixture with aqueous sodium bicarbonate solution to remove succinimide.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to obtain the crude α-bromo intermediate. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of this compound

-

Dissolve the crude α-bromo intermediate from Step 2 (1.0 eq) in anhydrous ethanol.

-

Add thiourea (1.1 eq) to the solution and stir the mixture at reflux for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solution and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | O-methylation | Ethyl cyanoacetate, NaOEt, CH₃I | Ethanol | 0 to RT | 12 | 70-80 |

| 2 | Bromination | Product of Step 1, NBS | Chloroform | Reflux | 2-4 | 80-90 (crude) |

| 3 | Thiazole Formation | Product of Step 2, Thiourea | Ethanol | Reflux | 4-6 | 60-75 |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Hantzsch Thiazole Synthesis Mechanism

Caption: Mechanism of the Hantzsch thiazole synthesis.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Methyl iodide is toxic and a suspected carcinogen; handle with extreme care.

-

N-Bromosuccinimide is a lachrymator and should be handled carefully.

-

Use caution when working with sodium ethoxide, as it is a strong base.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures, researchers should be able to successfully prepare this target molecule for further investigation in various fields, particularly in the development of novel therapeutic agents. The provided workflow and mechanistic diagrams offer a clear visual guide to the synthetic process.

2-Amino-4-methoxythiazole-5-carbonitrile: A Versatile Scaffold in Medicinal Chemistry

Introduction

2-Amino-4-methoxythiazole-5-carbonitrile is emerging as a significant building block for the development of novel therapeutic agents. Its unique structural features, combining a reactive aminothiazole core with a methoxy and a cyano group, provide a versatile platform for the synthesis of diverse molecular architectures with a wide range of biological activities. This scaffold has garnered considerable interest in medicinal chemistry, particularly in the discovery of kinase inhibitors for the treatment of cancer and other diseases. The 2-aminothiazole moiety is a well-established pharmacophore known for its ability to form key hydrogen bond interactions with the hinge region of kinase active sites, while the substituents at the 4 and 5 positions can be tailored to achieve potency and selectivity.

Applications in Drug Discovery

The this compound scaffold is a key component in the design of various enzyme inhibitors, demonstrating its potential across different therapeutic areas.

Kinase Inhibition

A primary application of this building block is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole core of the molecule acts as a "hinge-binder," a critical interaction for inhibiting kinase activity.

Derivatives of 2-aminothiazole-5-carbonitrile have shown potent inhibitory activity against several kinases, including:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibitors targeting VEGFR-2 can block this process and are effective anti-cancer agents. The 2-aminothiazole-5-carbonitrile scaffold has been utilized to develop potent VEGFR-2 inhibitors.[1]

-

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is involved in the regulation of transcription and is a promising target for cancer therapy.

-

Src Family Kinases: These non-receptor tyrosine kinases are involved in various cellular processes, and their aberrant activity is linked to cancer development and progression.

The methoxy group at the 4-position and the carbonitrile at the 5-position of the thiazole ring can be further functionalized to optimize the binding affinity and selectivity of the resulting inhibitors for their target kinases.

Antimicrobial and Anticancer Activity

Beyond kinase inhibition, the broader class of 2-aminothiazole derivatives has demonstrated significant potential as both antimicrobial and anticancer agents. While specific data for this compound is still emerging, related compounds such as ethyl 2-amino-4-methylthiazole-5-carboxylate have shown notable antibacterial and antifungal activity.[2] Similarly, various substituted 2-aminothiazoles have been investigated for their cytotoxic effects against a range of cancer cell lines.[3]

Experimental Protocols

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Amino-4-hydroxythiazole-5-carbonitrile (Hypothetical)

This protocol is based on general methods for the synthesis of related 4-hydroxythiazoles.

Materials:

-

Ethyl cyanoacetate

-

Carbon disulfide

-

Sodium ethoxide

-

Sulfuryl chloride or N-bromosuccinimide

-

Ammonia

-

Ethanol

-

Diethyl ether

Procedure:

-

Formation of the ketene dithioacetal: To a solution of sodium ethoxide in ethanol, add ethyl cyanoacetate and carbon disulfide at low temperature (0-5 °C). Stir the mixture for several hours.

-

Halogenation and Cyclization: Add a halogenating agent such as sulfuryl chloride or N-bromosuccinimide to the reaction mixture. After stirring, bubble ammonia gas through the solution or add a solution of ammonia in ethanol.

-

Work-up: Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water and then with a small amount of cold diethyl ether.

-

Purification: Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture.

Protocol 2: Methylation of 2-Amino-4-hydroxythiazole-5-carbonitrile (Hypothetical)

This protocol describes the O-methylation of the 4-hydroxythiazole intermediate.

Materials:

-

2-Amino-4-hydroxythiazole-5-carbonitrile

-

Methyl iodide or dimethyl sulfate

-

Sodium hydride or potassium carbonate

-

Anhydrous N,N-dimethylformamide (DMF) or acetone

-

Ethyl acetate

-

Brine

Procedure:

-

Deprotonation: To a solution of 2-amino-4-hydroxythiazole-5-carbonitrile in anhydrous DMF, add a base such as sodium hydride or potassium carbonate portion-wise at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases (if using NaH) or for 30 minutes.

-

Methylation: Add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data

While specific quantitative biological data for this compound is not extensively reported, the following table summarizes the activity of some related 2-aminothiazole derivatives to illustrate the potential of this scaffold.

| Compound/Derivative | Target | Activity (IC50/MIC) | Reference |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative (12f) | Staphylococcus aureus, Bacillus subtilis | Comparable to ampicillin and gentamicin | [2] |

| 2-Amino-4-phenylthiazole derivative | 5-LOX | ~10 µM | |

| 2-Aryl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole (3b) | Tubulin Polymerization | 2.4 - 78 nM (IC50 against various cancer cell lines) | [4] |

Signaling Pathway Visualization

The following diagram illustrates the role of VEGFR-2 in angiogenesis and how its inhibition by compounds derived from this compound can block this pathway.

Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-aminothiazole derivative.

This compound represents a promising and versatile building block in medicinal chemistry. Its inherent structural features make it an ideal starting point for the development of potent and selective inhibitors of various enzymes, particularly kinases. While further research is needed to fully elucidate the biological activity profile of this specific scaffold and its direct derivatives, the existing data on related compounds strongly suggest its significant potential in the discovery of novel therapeutics for a range of diseases, most notably cancer. The synthetic strategies outlined provide a foundation for the future synthesis and exploration of this valuable chemical entity.

References

- 1. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-Amino-4-methoxythiazole-5-carbonitrile in Kinase Inhibitor Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. Its ability to engage in key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site makes it an attractive starting point for the design of potent and selective inhibitors. This document provides detailed application notes and protocols for the utilization of 2-Amino-4-methoxythiazole-5-carbonitrile as a versatile starting material in the synthesis of various kinase inhibitors.

While direct literature examples detailing the use of this compound in kinase inhibitor synthesis are not extensively documented, its chemical structure lends itself to well-established synthetic routes for creating potent inhibitors of key kinases involved in oncogenic signaling pathways. This document will, therefore, provide a generalized synthetic strategy for this starting material, followed by detailed protocols for the synthesis of structurally related and potent 2-aminothiazole-based kinase inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Src family kinases, and Aurora kinases.

General Synthetic Strategy for this compound

The primary amino group of this compound is a key functional handle for derivatization. A common and effective strategy involves the coupling of this amine with a variety of heterocyclic and aromatic partners. A generalized synthetic workflow is presented below.

Caption: General synthetic workflow for kinase inhibitor synthesis.

Target Kinase Families and Signaling Pathways

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can block tumor neovascularization, leading to the starvation and regression of solid tumors.

Caption: Simplified VEGFR-2 signaling pathway.

Src Family Kinases

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, survival, and migration. Aberrant Src activation is implicated in the development and progression of many human cancers.

Application Notes and Protocols for High-Throughput Screening of 2-Amino-4-methoxythiazole-5-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays on 2-Amino-4-methoxythiazole-5-carbonitrile derivatives. This class of compounds has garnered significant interest in drug discovery due to the versatile biological activities of the 2-aminothiazole scaffold, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The following sections detail various assay formats, experimental procedures, and data analysis workflows relevant to the screening of these derivatives, with a focus on identifying potential kinase inhibitors.

Introduction to 2-Aminothiazole Derivatives in Drug Discovery

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of several approved drugs and clinical candidates.[1] Its derivatives have been shown to inhibit a variety of enzymes, including kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer.[5][6] High-throughput screening provides an efficient means to systematically evaluate large libraries of this compound derivatives to identify "hit" compounds with desired biological activity.

High-Throughput Screening (HTS) Strategies

A successful HTS campaign for this compound derivatives typically involves a tiered approach, starting with primary screening of a large compound library, followed by secondary assays to confirm activity and elucidate the mechanism of action. A general HTS workflow is depicted below.

Data Presentation: Biological Activity of 2-Aminothiazole Analogs

While specific HTS data for this compound derivatives are not extensively available in the public domain, the following table summarizes the biological activities of structurally related 2-aminothiazole compounds against various cancer cell lines and kinases. This data can serve as a reference for expected potency and cellular effects.

| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference |

| Dasatinib | Src Family Kinases | Biochemical | <0.001 | |

| Compound 21 | K563 (Leukemia) | Cell-based | 16.3 | |

| Compound 21 | MCF-7 (Breast Cancer) | Cell-based | 21.6 | [1] |

| Compound 21 | HT-29 (Colon Cancer) | Cell-based | 20.2 | [1] |

| Compound 10 | HT-29 (Colon Cancer) | Cell-based | 2.01 | [1] |

| Compound 28 | A549 (Lung Cancer) | Cell-based | 8.64 | [1] |

| Compound 28 | HeLa (Cervical Cancer) | Cell-based | 6.05 | [1] |

| Compound 28 | HT29 (Colon Cancer) | Cell-based | 0.63 | [1] |

| Compound 46a | A549 (Lung Cancer) | Cell-based | 1.3 | [1] |

| Compound 46b | A549 (Lung Cancer) | Cell-based | 0.16 | [1] |

| Compound 46b | HepG2 (Liver Cancer) | Cell-based | 0.13 | [1] |

| CAM4712 | CK2α | Biochemical | 7 | [7] |

| Compound 7 | CK2α | Biochemical | 3.4 | [8] |

Experimental Protocols

This section provides detailed protocols for biochemical and cell-based assays suitable for screening this compound derivatives, with a focus on kinase inhibition.

Biochemical Kinase Inhibition Assay (e.g., Casein Kinase 2 - CK2)

This protocol describes a generic biochemical assay to identify inhibitors of a specific kinase, such as Casein Kinase 2 (CK2), which is a common target for 2-aminothiazole derivatives.[7][9][10][11]

Objective: To measure the direct inhibitory effect of test compounds on the enzymatic activity of a purified kinase.

Materials:

-

Purified recombinant kinase (e.g., CK2α)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., Staurosporine)

-

384-well white, opaque microplates

Protocol:

-

Compound Plating:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate.

-

Include wells with DMSO only (negative control) and a known inhibitor (positive control).

-

-

Enzyme and Substrate Preparation:

-

Prepare a solution of the kinase and its substrate in the kinase assay buffer. The optimal concentrations of the enzyme and substrate should be determined empirically in an assay development phase.

-

-

Reaction Initiation:

-

Dispense the enzyme/substrate mixture into the wells containing the compounds.

-

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the kinase to be sensitive to competitive inhibitors.

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Reaction Termination and Signal Detection:

-

Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

-

Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

-

For compounds showing significant inhibition, determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

This protocol describes a cell-based assay to assess the effect of the test compounds on the proliferation of cancer cells, which is a common downstream effect of kinase inhibition.

Objective: To determine the anti-proliferative activity of the test compounds on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[1]

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Doxorubicin)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent

-

384-well clear-bottom, white-walled microplates

Protocol:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into 384-well plates at a predetermined optimal density (e.g., 1000-5000 cells/well) in the appropriate culture medium.

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the cell plates and add the medium containing the test compounds, positive control, or vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

Equilibrate the plates to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Data Analysis:

-

The luminescent signal is directly proportional to the number of viable cells.

-

Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle-treated control.

-

Determine the IC50 value for active compounds by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified generic kinase signaling pathway that can be targeted by this compound derivatives, leading to the inhibition of cell proliferation and survival.

Experimental Workflow Diagram for Biochemical Assay

The following diagram outlines the key steps in the biochemical kinase inhibition assay protocol.

Conclusion

The protocols and information provided in these application notes offer a robust framework for conducting high-throughput screening of this compound derivatives. By employing a combination of biochemical and cell-based assays, researchers can effectively identify and characterize novel compounds with potential therapeutic value. The provided workflows and diagrams serve as a guide for planning and executing these screening campaigns. It is important to note that assay conditions, including enzyme and substrate concentrations, cell seeding densities, and incubation times, should be optimized for each specific target and cell line to ensure reliable and reproducible results.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 10. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box [mdpi.com]

- 11. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]

One-Pot Synthesis of 2-Aminothiazole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural backbone of numerous compounds with a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] The development of efficient and environmentally benign synthetic methodologies for these scaffolds is of paramount importance. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of reduced reaction times, simplified work-up procedures, and increased overall yields. This document provides detailed application notes and experimental protocols for several contemporary one-pot methods for the synthesis of 2-aminothiazole derivatives.

General Reaction Pathway

The most common and versatile approach to the one-pot synthesis of 2-aminothiazoles is a variation of the Hantzsch thiazole synthesis. This typically involves the reaction of a ketone with a halogenating agent to form an α-haloketone intermediate in situ. This intermediate is then immediately reacted with a thiourea or a substituted thiourea to yield the final 2-aminothiazole product.

Below is a generalized workflow for this process:

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of thiazole compounds utilizing microwave-assisted organic synthesis (MAOS). Thiazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them crucial scaffolds in drug discovery and development.[1] Microwave irradiation offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the synthesis of these valuable compounds.

Introduction to Microwave-Assisted Thiazole Synthesis